![molecular formula C11H11BCl2N2O3 B13984286 [2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid](/img/structure/B13984286.png)
[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
准备方法
The synthesis of [2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid. The reaction conditions for hydroboration are generally mild, making it a preferred method for the preparation of organoboron compounds . Industrial production methods often involve the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable .
化学反应分析
[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes .
科学研究应用
[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: This compound is used in the development of fluorescent probes and sensors for biological imaging.
Industry: The compound is used in the production of advanced materials and polymers.
作用机制
The mechanism by which [2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid exerts its effects is primarily through its role as a reagent in Suzuki–Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used in the reaction .
相似化合物的比较
Similar compounds to [2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid include other boronic acids and esters used in Suzuki–Miyaura coupling reactions, such as phenylboronic acid and pinacol boronic ester . What sets this compound apart is its unique structure, which provides specific reactivity and selectivity in various chemical reactions .
属性
分子式 |
C11H11BCl2N2O3 |
|---|---|
分子量 |
300.9 g/mol |
IUPAC 名称 |
[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C11H11BCl2N2O3/c13-8-6-9(14)11(12(17)18)10(7-8)19-5-4-16-3-1-2-15-16/h1-3,6-7,17-18H,4-5H2 |
InChI 键 |
LCEGLQZVGQGCBQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1Cl)Cl)OCCN2C=CC=N2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



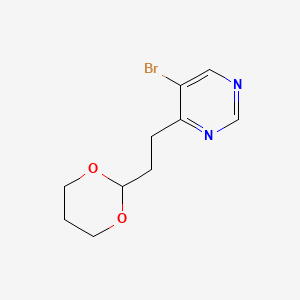

![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
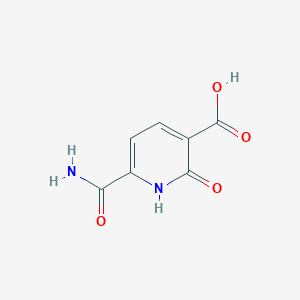
![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
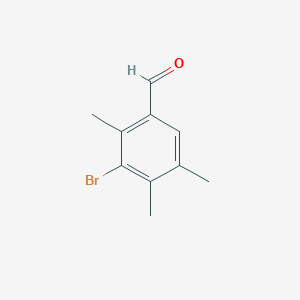
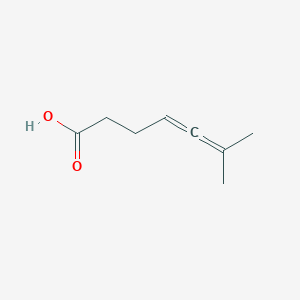
![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
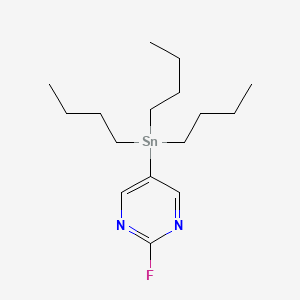
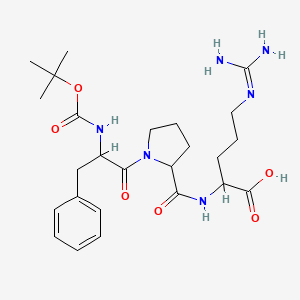
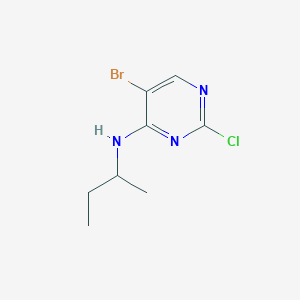
![[3-(3-Cyanophenyl)phenyl]boronic acid](/img/structure/B13984271.png)

